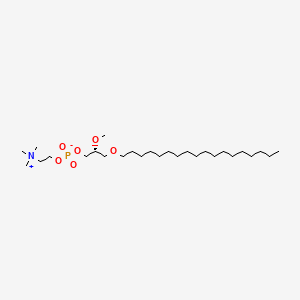
Cdk1/2 Inhibitor III
Übersicht
Beschreibung
Cdk1/2 Inhibitor III is a highly potent, selective, and ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications .
Synthesis Analysis
The synthesis of Cdk1/2 Inhibitor III involves the use of 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues . The compound is a cell-permeable triazolo-diamine .Molecular Structure Analysis
The chemical formula of Cdk1/2 Inhibitor III is C15H13F2N7O2S2 . Its molecular weight is 425.44 .Chemical Reactions Analysis
Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It less potently inhibits CDC2-like kinases 1 and 3, VEGF-R2, and GSK-3β .Physical And Chemical Properties Analysis
Cdk1/2 Inhibitor III has a molecular weight of 425.44 . Its chemical formula is C15H13F2N7O2S2 .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Cdk1/2 Inhibitor III has been identified as a potential treatment for various types of cancer . It plays a crucial role in controlling cell cycle and proliferation, which are often deregulated in cancers . The inhibitor targets the ATP binding pocket of cyclin-dependent kinases (CDKs), which are frequently deregulated in various cancers .
Cell Cycle Regulation
Cdk1/2 Inhibitor III is involved in the regulation of the cell cycle . CDKs play a major role in guiding cells through the cell cycle and ensuring the accurate execution of cell division . The inhibitor can induce G2/M cell cycle arrest .
Apoptosis Stimulation
Cdk1/2 Inhibitor III can stimulate apoptosis, the process of programmed cell death . This makes it a promising treatment for diseases characterized by uncontrolled cell proliferation .
Targeting Cancer Stem Cells (CSCs)
Cdk1/2 Inhibitor III specifically targets CSCs . This is significant because CSCs are often resistant to conventional cancer treatments .
Neurodegenerative Disorders
Recent studies have revealed that small molecule drugs like Cdk1/2 Inhibitor III have become very attractive for the treatment of neurodegenerative disorders .
Inhibition of Other Kinases
Cdk1/2 Inhibitor III can also inhibit other kinases such as CDC2-like kinases 1 and 3, VEGFR2, and GSK-3β .
Wirkmechanismus
Target of Action
Cdk1/2 Inhibitor III primarily targets Cdk1/cyclin B and Cdk2/cyclin A . Cyclin-dependent kinases (CDKs) are key players in cell cycle regulation. Their direct interaction with cyclins allows progression through various phases of the cell cycle .
Mode of Action
Cdk1/2 Inhibitor III acts as a highly potent, reversible, ATP-competitive inhibitor of Cdk1/cyclin B and Cdk2/cyclin A . It competes with ATP, thereby inhibiting the kinase activity of these CDKs . This results in the disruption of the normal cell cycle progression.
Biochemical Pathways
Cdk1/2 Inhibitor III affects the cell cycle regulation pathway. CDKs, the primary targets of Cdk1/2 Inhibitor III, are central to the cell cycle control system. They phosphorylate proteins on their serine and threonine amino acid residues, driving numerous cellular processes such as cell division, migration, differentiation, and programmed cell death .
Result of Action
The inhibition of Cdk1/cyclin B and Cdk2/cyclin A by Cdk1/2 Inhibitor III disrupts the normal cell cycle progression, leading to anti-proliferative effects in various human cancer cells . This can result in the control of tumor growth .
Action Environment
The efficacy and stability of Cdk1/2 Inhibitor III can be influenced by various environmental factors. For instance, the compound’s potency can be affected by the concentration of ATP in the cell, as it competes with ATP for binding to its target enzymes . Additionally, the compound’s stability may be affected by storage conditions .
Safety and Hazards
Zukünftige Richtungen
Current CDK inhibitors lack specificity due to the high sequence and structural conservation of the ATP binding cleft across family members . Therefore, there is a necessity of finding novel modes of CDK inhibition . The wealth of structural information regarding CDK assemblies and inhibitor complexes derived from X-ray crystallographic studies has been recently complemented through the use of cryo-electron microscopy . These recent advances have provided insights into the functional roles and regulatory mechanisms of CDKs and their interaction partners . This could contribute to CDK inhibitor design . Additionally, fragment-based drug discovery can be utilized to identify small molecules that bind to allosteric sites on the CDK surface employing interactions which mimic those of native protein–protein interactions . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .
Eigenschaften
IUPAC Name |
5-amino-N-(2,6-difluorophenyl)-3-(4-sulfamoylanilino)-1,2,4-triazole-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N7O2S2/c16-10-2-1-3-11(17)12(10)21-15(27)24-13(18)22-14(23-24)20-8-4-6-9(7-5-8)28(19,25)26/h1-7H,(H,21,27)(H2,19,25,26)(H3,18,20,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIOBGGRZJITQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=S)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N7O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416209 | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk1/2 Inhibitor III | |
CAS RN |
443798-47-8, 443798-55-8 | |
| Record name | K-00546 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443798478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K-00546 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07664 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cdk1/2 Inhibitor III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-00546 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFR1253W75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(3,4-Dihydro-1H-2-benzopyran-1-YL)ethyl]-4-(4-fluorophenyl)piperazine dihydrochloride](/img/structure/B1662322.png)

![1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide](/img/structure/B1662324.png)





![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)
![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)
